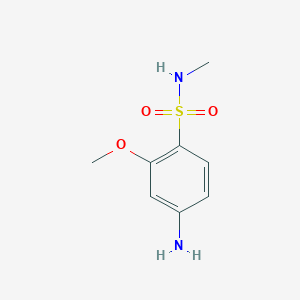

4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Description

The exact mass of the compound 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2-methoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-10-14(11,12)8-4-3-6(9)5-7(8)13-2/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXLWAXAUSOKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094904-92-3 | |

| Record name | 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Precision Synthesis of 4-Amino-2-methoxy-N-methylbenzene-1-sulfonamide

Executive Summary

4-Amino-2-methoxy-N-methylbenzene-1-sulfonamide (CAS: 1094904-92-3) is a critical pharmacophore in medicinal chemistry, serving as a "privileged scaffold" in the development of kinase inhibitors (e.g., EGFR inhibitors) and next-generation sulfonamide antibiotics. Its structural uniqueness lies in the specific 1,2,4-substitution pattern, where the electron-donating methoxy group at the ortho position to the sulfonamide moiety influences both the solubility and the binding affinity of the final drug candidate.

This technical guide details a high-fidelity synthetic route designed for research and scale-up. Unlike direct chlorosulfonation methods which suffer from regioselectivity issues (often yielding mixtures of 2- and 4-sulfonyl isomers), this protocol utilizes a modified Meerwein Sulfonation strategy. This approach guarantees structural integrity by translating the regiochemistry of a commercially available precursor directly into the final product.

Retrosynthetic Analysis & Strategy

To ensure the precise placement of substituents, the synthesis is designed backwards from the target molecule.

Structural Disconnection

-

Target: 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

-

Primary Disconnection (Functional Group Interconversion): The amino group (

) is best accessed via the reduction of a nitro group ( -

Secondary Disconnection (C-N Bond Formation): The

-methyl sulfonamide bond is formed by nucleophilic attack of methylamine on a sulfonyl chloride. -

Tertiary Disconnection (C-S Bond Formation): The sulfonyl chloride moiety is installed via a Sandmeyer-type (Meerwein) reaction from an aniline precursor, ensuring the sulfur attaches exactly where the nitrogen was.

Starting Material: 2-Methoxy-4-nitroaniline (CAS: 97-52-9). This precursor is widely available and pre-defines the 1,2,4-substitution pattern, eliminating regiochemical ambiguity.

Figure 1: Retrosynthetic strategy ensuring regiochemical fidelity via the Meerwein route.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-Methoxy-4-nitrobenzenesulfonyl Chloride

Objective: Convert the aniline moiety into a sulfonyl chloride group using a copper-catalyzed decomposition of the diazonium salt in the presence of sulfur dioxide.

-

Reagents: 2-Methoxy-4-nitroaniline (1.0 eq), Sodium Nitrite (

, 1.1 eq), Hydrochloric Acid (conc.), Glacial Acetic Acid, Sulfur Dioxide ( -

Solvent System:

.[1][2]

Protocol:

-

Diazotization:

-

In a 3-neck round-bottom flask, suspend 2-methoxy-4-nitroaniline (16.8 g, 100 mmol) in a mixture of concentrated

(30 mL) and glacial acetic acid (10 mL). -

Cool the mixture to -5°C to 0°C using an ice/salt bath. Efficient stirring is critical to prevent local hotspots.

-

Dropwise add a solution of

(7.6 g, 110 mmol) in water (15 mL), maintaining the internal temperature below 5°C. Stir for 45 minutes. The solution should become clear/translucent yellow.

-

-

Meerwein Reaction:

-

In a separate vessel, saturate glacial acetic acid (100 mL) with

gas until the weight increases by approx. 30 g. Alternatively, use a commercial solution of -

Add

(0.85 g, 5 mmol) to the -

Pour the cold diazonium salt solution slowly into the stirred

mixture. -

Observation: Vigorous evolution of nitrogen gas (

) will occur. -

Allow the mixture to warm to room temperature over 2 hours and stir until gas evolution ceases.

-

-

Work-up:

-

Pour the reaction mixture into crushed ice (500 g). The sulfonyl chloride will precipitate as a solid.

-

Filter the solid, wash with cold water (

) to remove acid traces. -

Critical Step: Dry the solid under vacuum at room temperature. Do not heat, as sulfonyl chlorides are thermally unstable.

-

Yield Expectation: 75–85% (Yellowish solid).

-

Phase 2: Sulfonamide Formation (N-Methylation)

Objective: Selective formation of the

-

Reagents: 2-Methoxy-4-nitrobenzenesulfonyl chloride (from Phase 1), Methylamine (2.0 M in THF or 40% aq. solution), Triethylamine (

, optional scavenger). -

Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).

Protocol:

-

Dissolve the crude sulfonyl chloride (25.1 g, 100 mmol) in anhydrous THF (200 mL). Cool to 0°C .[1]

-

Add Methylamine (2.0 M in THF, 110 mL, 220 mmol) dropwise over 30 minutes.

-

Note: Use at least 2 equivalents of amine: 1 eq for the substitution, 1 eq to neutralize the generated

. Alternatively, use 1.1 eq Methylamine and 1.1 eq

-

-

Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

-

Work-up:

-

Concentrate the solvent under reduced pressure.

-

Resuspend residue in Ethyl Acetate (300 mL) and wash with 1M

(to remove excess amine), saturated -

Dry over

, filter, and concentrate.[3] -

Product: 2-Methoxy-N-methyl-4-nitrobenzenesulfonamide .

-

Phase 3: Nitro Reduction

Objective: Reduction of the nitro group to the final amino moiety without over-reduction or side reactions.

-

Method A (Catalytic Hydrogenation - High Purity):

-

Dissolve the nitro-sulfonamide (10 g) in Methanol (100 mL).

-

Add 10%

(1.0 g, 10 wt%). -

Stir under Hydrogen atmosphere (

balloon or 1-3 bar) at RT for 4–6 hours. -

Filter through Celite to remove catalyst. Concentrate filtrate.[3]

-

-

Method B (Iron/Ammonium Chloride - Robust/Low Cost):

-

Suspend nitro-sulfonamide (10 g) in Ethanol/Water (3:1, 100 mL).

-

Add Iron powder (325 mesh, 5 eq) and Ammonium Chloride (

, 5 eq). -

Heat to reflux (80°C) for 2 hours.

-

Filter hot through Celite. The product crystallizes upon cooling.

-

Final Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 95:5) if necessary.

Process Logic & Workflow

The following diagram illustrates the reaction pathway, highlighting the critical intermediate transformations.

Figure 2: Sequential reaction workflow for the synthesis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Diazotization Temp | < 5°C | Above 5°C, the diazonium salt may decompose to the phenol (via hydrolysis), reducing yield and purity. |

| Excess (>2 eq) | Insufficient | |

| Amine Stoichiometry | 2.0 - 2.2 eq | Methylamine is volatile. Excess ensures complete conversion of the sulfonyl chloride and scavenging of HCl. |

| Reduction pH | Neutral/Mild | Strong acid conditions during reduction (e.g., |

Safety & Regulatory

-

Chlorosulfonic/Sulfonyl Chlorides: Highly corrosive and lachrymators. Handle in a fume hood. Hydrolysis releases HCl gas.

-

Diazonium Salts: Potentially explosive if allowed to dry completely. Keep wet and process immediately.

-

Sulfur Dioxide: Toxic gas. Use a scrubbing system (NaOH trap) for the exhaust.

References

-

Meerwein Sulfonation Mechanism: Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Meerwein Reaction." Journal of Organic Chemistry, 1977. Link

-

Precursor Synthesis (Patent): "Method for preparing nitrobenzene sulfonyl chloride." CN1143844C. Link

-

Sulfonamide Formation: "Derivatives of 1-benzenesulfonyl-1,3-dihydro-indol-2-one, their preparation..." EP0636608A1. (Describes the reaction of 2-methoxy-4-nitrobenzenesulfonyl chloride with methylamine). Link

-

Target Molecule Data: PubChem Compound Summary for CID 54683469 (Related analog structure validation). Link

Sources

- 1. environmentclearance.nic.in [environmentclearance.nic.in]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. CN104045552A - Medicinal compound as neuroprotective agent - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-amino-5-methoxy-N,2-dimethylbenzene-1-sulfonamide (CAS 49564-57-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4-amino-5-methoxy-N,2-dimethylbenzene-1-sulfonamide, a sulfonamide derivative with emerging significance in medicinal chemistry and chemical biology. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the scientific rationale behind experimental designs and analytical approaches. It is intended to be a valuable resource for researchers engaged in drug discovery, particularly in the fields of targeted protein degradation and small molecule inhibitor development.

Important Note on Chemical Identity: The CAS number 49564-57-0 is unequivocally linked to the chemical structure 4-amino-5-methoxy-N,2-dimethylbenzene-1-sulfonamide . Initial searches may sometimes associate this CAS number with the name "4-amino-2-methoxy-N-methylbenzene-1-sulfonamide," which represents a different isomer. This guide will strictly focus on the compound validated by the CAS registry.

Molecular Profile and Physicochemical Properties

4-amino-5-methoxy-N,2-dimethylbenzene-1-sulfonamide is a substituted aromatic sulfonamide. The molecule's architecture, featuring an aniline moiety, a methoxy group, and a sulfonamide functional group, provides a versatile scaffold for chemical modifications and diverse biological interactions.

Chemical Structure and Identifiers

-

IUPAC Name: 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide[1]

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing analytical methods.

| Property | Value | Source |

| Melting Point | 135 - 140°C | ChemicalBook |

| Boiling Point (Predicted) | 402.2 ± 55.0 °C | ChemicalBook |

| Density (Predicted) | 1.261 ± 0.06 g/cm³ | Echemi |

| pKa (Predicted) | 12.30 ± 0.50 | ChemicalBook |

| LogP (Predicted) | 0.5 | PubChem |

| Solubility | Soluble in DMSO and Methanol (slightly).[4] | ChemicalBook |

Synthesis and Chemical Landscape

Retrosynthetic Analysis and Proposed Synthetic Workflow

A logical retrosynthetic pathway would involve the disconnection of the sulfonamide bond, leading back to a sulfonyl chloride and methylamine. The sulfonyl chloride precursor would, in turn, be derived from the corresponding aniline.

Caption: Proposed retrosynthetic analysis of 4-amino-5-methoxy-N,2-dimethylbenzene-1-sulfonamide.

General Experimental Protocol for Sulfonamide Synthesis

The following is a generalized, self-validating protocol for the synthesis of sulfonamides, which can be adapted for the target molecule.

Step 1: Chlorosulfonation of the Aromatic Precursor

-

Rationale: This step introduces the sulfonyl chloride group onto the aromatic ring. Chlorosulfonic acid is a common and effective reagent for this transformation. The reaction is typically performed at low temperatures to control its exothermicity.

-

Procedure:

-

In a fume hood, cool a flask containing chlorosulfonic acid (3-5 equivalents) to 0 °C in an ice bath.

-

Slowly add the starting aniline (e.g., 2-methoxy-5-methylaniline, 1 equivalent) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

The sulfonyl chloride product will precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Sulfonamide Formation

-

Rationale: The sulfonyl chloride is a reactive electrophile that readily reacts with primary or secondary amines to form the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

-

Procedure:

-

Dissolve the sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, such as pyridine or triethylamine (2-3 equivalents).

-

Slowly add the amine (e.g., methylamine, 1.1 equivalents) to the reaction mixture, keeping the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Biological Activity and Potential Applications

While extensive biological activity data for 4-amino-5-methoxy-N,2-dimethylbenzene-1-sulfonamide is not yet widely published, its classification as a "Protein Degrader Building Block" by some chemical suppliers points towards its utility in the burgeoning field of targeted protein degradation.

Role as a Protein Degrader Building Block

Targeted protein degradation is a therapeutic strategy that utilizes small molecules, often called Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[5] PROTACs are bifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5]

The structure of 4-amino-5-methoxy-N,2-dimethylbenzene-1-sulfonamide, with its reactive amino group, makes it a suitable building block for the synthesis of PROTACs. The amino group can be functionalized to attach a linker, which would then be connected to a ligand for an E3 ligase or a target protein.

Caption: Conceptual use of 4-amino-5-methoxy-N,2-dimethylbenzene-1-sulfonamide in PROTAC synthesis.

Potential as an Intermediate for Azo Dyes

The primary amino group on the benzene ring also makes this compound a suitable precursor for the synthesis of azo dyes. Through a diazotization reaction, the amino group can be converted into a diazonium salt, which can then be coupled with an electron-rich aromatic compound to form an azo dye.

Analytical Methodologies

The characterization and quantification of 4-amino-5-methoxy-N,2-dimethylbenzene-1-sulfonamide would rely on standard analytical techniques employed in organic and medicinal chemistry.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group protons, the N-methyl protons, and the protons of the methyl group on the benzene ring. The chemical shifts and coupling patterns would be informative for structural confirmation.

-

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, providing further confirmation of the carbon skeleton.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can aid in structural elucidation.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amino and sulfonamide groups, the S=O stretches of the sulfonamide, and the C-O stretch of the methoxy group.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) would be the method of choice for assessing the purity of the compound and for its quantification in various matrices. A reverse-phase HPLC method would likely be effective.

General HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

-

Flow Rate: Typically around 1.0 mL/min.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-amino-5-methoxy-N,2-dimethylbenzene-1-sulfonamide is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3).[1]

Hazard Statements:

-

H301: Toxic if swallowed.[1]

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P330: Rinse mouth.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Conclusion and Future Perspectives

4-amino-5-methoxy-N,2-dimethylbenzene-1-sulfonamide is a versatile chemical intermediate with significant potential in the synthesis of complex molecules for drug discovery and materials science. Its role as a building block for PROTACs highlights its relevance in the cutting-edge field of targeted protein degradation. Further research into the synthesis of this compound and the exploration of its biological activities are warranted to fully unlock its potential. This guide provides a foundational understanding for researchers to build upon in their future investigations.

References

-

PubChem. Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-. Available from: [Link]

-

GSRS. 4-AMINO-5-METHOXY-N,2-DIMETHYLBENZENESULFONAMIDE. Available from: [Link]

Sources

- 1. Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl- | C9H14N2O3S | CID 170791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds [mdpi.com]

- 5. 5-Amino-4-methoxy-2-nitrobenzenesulfonicacid | C7H8N2O6S | MD Topology | NMR | X-Ray [atb.uq.edu.au]

An In-depth Technical Guide on the Predicted Biological Activity of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Sulfonamide

In the vast landscape of chemical compounds with therapeutic potential, there exist molecules that, despite their structural promise, remain uncharacterized in published literature. 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is one such entity. A thorough investigation of scientific databases reveals a conspicuous absence of experimental data pertaining to its specific biological activities.

This guide, therefore, ventures into a predictive exploration of the likely biological profile of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. By dissecting its constituent chemical moieties and drawing parallels with structurally analogous sulfonamides, we can construct a scientifically-grounded hypothesis regarding its potential mechanisms of action and therapeutic applications. This document is intended to serve as a foundational resource for researchers poised to embark on the empirical investigation of this novel compound.

Molecular Architecture and Physicochemical Properties

To forecast the biological behavior of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, a granular understanding of its molecular structure is paramount.

| Property | Value | Source |

| IUPAC Name | 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide | N/A |

| Molecular Formula | C8H12N2O3S | N/A |

| Molecular Weight | 216.26 g/mol | [1] |

| Predicted LogP | ~0.1 | [1] |

The molecule is characterized by a benzenesulfonamide core, substituted with a 4-amino group, a 2-methoxy group, and an N-methyl group on the sulfonamide nitrogen. The strategic placement of these functional groups is anticipated to be a strong determinant of its biological activity.

Predicted Biological Activities: A Tale of Two Targets

The sulfonamide class of compounds is renowned for two primary, well-documented biological activities: antibacterial action through the inhibition of dihydropteroate synthase, and the inhibition of carbonic anhydrases.[2][3] It is highly probable that 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide will exhibit activity in one or both of these arenas.

Postulated Antibacterial Activity via Folate Synthesis Pathway Inhibition

The quintessential mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3] This pathway is essential for the production of nucleotides and certain amino acids, and its disruption is bacteriostatic.[3]

The 4-amino group on the benzene ring of sulfonamides is a structural mimic of para-aminobenzoic acid (PABA), the natural substrate for DHPS. It is this chemical resemblance that underpins the antibacterial efficacy of this class of drugs.[3] Given that 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide possesses this key 4-amino moiety, it is a strong candidate for possessing antibacterial properties.

The presence of the 2-methoxy and N-methyl groups will likely modulate the potency and spectrum of this activity. The methoxy group, being electron-donating, may influence the electronic properties of the aromatic ring and its interaction with the enzyme's active site. The N-methyl group could affect the compound's solubility and cell permeability.

Caption: Predicted mechanism of antibacterial action.

Potential as a Carbonic Anhydrase Inhibitor

Aryl and heteroarylsulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[2] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[2]

The inhibitory action of sulfonamides on CAs is mediated by the binding of the sulfonamide moiety to the zinc ion in the enzyme's active site. The substitution pattern on the aromatic ring significantly influences the inhibitory potency and isoform selectivity. It is conceivable that 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide could act as a CA inhibitor. The 2-methoxy group, in particular, may confer a degree of isoform selectivity.

Proposed Experimental Validation Workflow

To transition from prediction to empirical evidence, a structured experimental workflow is essential.

Caption: A proposed experimental workflow for validation.

Step-by-Step Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the in vitro antibacterial efficacy of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

-

Preparation of Bacterial Inoculum:

-

Culture a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media.

-

Dilute the overnight cultures to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth media to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Concluding Remarks and Future Directions

While the biological activity of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide remains to be experimentally defined, its chemical structure strongly suggests a dual potential as an antibacterial agent and a carbonic anhydrase inhibitor. The predictive analysis presented in this guide provides a robust framework for initiating a formal investigation into its therapeutic promise.

Future research should focus on the synthesis of this compound, followed by the systematic in vitro and in vivo evaluations outlined herein. Such studies will be instrumental in either corroborating or refuting the hypotheses put forth in this document and will ultimately determine the place of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide in the broader context of medicinal chemistry.

References

-

Krall, J. et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17656-17679. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 74368, 4-amino-N-methylbenzene-1-sulfonamide. Retrieved from [Link]

-

Das, K. et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1241, 130660. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 578975, 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135413521, 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. Retrieved from [Link]

-

U.S. Environmental Protection Agency (n.d.). Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 17865896, 4-amino-5-methoxy-2-methylbenzenesulfonamide. Retrieved from [Link]

Sources

- 1. 4-Amino-5-methoxy-2-methylbenzenesulfonamide | C8H12N2O3S | CID 17865896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Presumed Mechanism of Action of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the potential mechanisms of action for the novel compound 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. As a member of the sulfonamide class of molecules, its biological activity is likely rooted in established pharmacological pathways associated with this versatile functional group. This document will delve into these probable mechanisms, offering field-proven insights and detailed experimental protocols to elucidate its specific biological targets and therapeutic potential.

Introduction to 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is an aromatic sulfonamide. The core structure, a benzenesulfonamide moiety, is a well-established pharmacophore found in a wide array of therapeutic agents.[1][2] The biological activity of sulfonamide-based compounds is diverse, ranging from antimicrobial and diuretic effects to applications in oncology and neurology.[2][3][4] The specific substitutions on the benzene ring (amino and methoxy groups) and the sulfonamide nitrogen (a methyl group) will modulate the compound's physicochemical properties and target-binding affinity, ultimately defining its unique pharmacological profile.

| Compound Attribute | Identifier |

| IUPAC Name | 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide |

| Molecular Formula | C8H12N2O3S |

| CAS Number | Not readily available; related structures exist.[5][6][7] |

Postulated Mechanisms of Action

Based on the extensive literature on sulfonamide derivatives, several primary mechanisms of action can be postulated for 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

Dihydropteroate Synthetase Inhibition (Antimicrobial Activity)

The classical mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthetase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids. As structural analogs of para-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS, halting the production of dihydrofolic acid and subsequently arresting bacterial growth.[1] This bacteriostatic effect has been a cornerstone of antimicrobial therapy for decades.[1]

Experimental Protocol 1: Assessing Antibacterial Activity and DHPS Inhibition

Objective: To determine if 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide exhibits antibacterial properties via inhibition of the folic acid pathway.

Methodology:

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculate the dilutions with a standardized suspension of a susceptible bacterial strain (e.g., Escherichia coli, Staphylococcus aureus).

-

Incubate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

-

-

PABA Reversal Assay:

-

Perform the MIC assay as described above, but with the addition of a fixed concentration of PABA to the media.

-

A significant increase in the MIC in the presence of PABA suggests competitive inhibition at the DHPS enzyme.

-

-

Recombinant DHPS Enzyme Inhibition Assay:

-

Express and purify recombinant DHPS from the target bacterial species.

-

Conduct an in vitro enzyme activity assay using a chromogenic or fluorogenic substrate.

-

Determine the IC50 value of the test compound by measuring the inhibition of enzyme activity across a range of compound concentrations.

-

Logical Causality: A positive result in the MIC assay establishes general antibacterial activity. If this activity is reversed by the addition of PABA, it strongly implies that the compound targets the folic acid synthesis pathway. Direct measurement of inhibition of purified DHPS provides definitive evidence of the molecular target.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors.[2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. There are at least 15 human CA isoforms with diverse physiological roles, and their inhibition is a therapeutic strategy for conditions such as glaucoma, epilepsy, and edema.[2] The primary sulfonamide group is crucial for this activity, as it coordinates with the zinc ion in the enzyme's active site.[2]

Experimental Protocol 2: Evaluating Carbonic Anhydrase Isoform Selectivity

Objective: To determine if 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide inhibits human carbonic anhydrases and to assess its isoform selectivity.

Methodology:

-

Fluorescent Thermal Shift Assay (FTSA):

-

Incubate a panel of recombinant human CA isoforms (e.g., CA I, II, VI, VII, XII, XIII) with a fluorescent dye that binds to hydrophobic regions of proteins.

-

Measure the change in fluorescence as the temperature is increased, generating a protein melting curve.

-

The binding of an inhibitor stabilizes the protein, resulting in a shift in the melting temperature (Tm).

-

The dissociation constant (Kd) can be calculated from the concentration-dependent shift in Tm.[2]

-

-

Isothermal Titration Calorimetry (ITC):

-

Directly measure the heat change upon binding of the compound to the target CA isoform.

-

This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

-

Logical Causality: FTSA provides a high-throughput method to screen for binding against a panel of CA isoforms, allowing for an initial assessment of potency and selectivity. ITC serves as a gold-standard secondary assay to confirm the binding affinity and provide deeper insights into the thermodynamics of the interaction for the most promising isoforms.

DOT Script for Carbonic Anhydrase Inhibition Pathway

Caption: Inhibition of carbonic anhydrase by the sulfonamide compound.

Other Potential Enzyme Targets

The sulfonamide moiety is a versatile pharmacophore that has been incorporated into inhibitors for a wide range of enzymes.[4][8][9]

-

Proteases: Certain sulfonamide derivatives have shown inhibitory activity against serine proteases (e.g., elastase, thrombin) and metalloproteases.[4]

-

Cyclooxygenase-2 (COX-2): Selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs), often feature a sulfonamide or a similar functional group.[10]

-

Cholinesterases: In the context of Alzheimer's disease research, some sulfonamides have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3]

Experimental Protocol 3: Broad-Spectrum Enzyme Inhibition Screening

Objective: To identify other potential molecular targets of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

Methodology:

-

Commercial Enzyme Inhibition Panels:

-

Utilize commercially available screening services that offer panels of purified enzymes (e.g., kinases, proteases, phosphatases).

-

Submit the compound for testing at one or two fixed concentrations to identify potential "hits."

-

-

Follow-up Dose-Response Assays:

-

For any enzymes where significant inhibition is observed, perform detailed dose-response studies to determine the IC50 value.

-

-

Cell-Based Assays:

-

If a promising target is identified, transition to cell-based assays to confirm that the compound can engage its target in a more physiologically relevant context. For example, if COX-2 is identified as a target, measure the inhibition of prostaglandin E2 production in lipopolysaccharide-stimulated macrophages.

-

DOT Script for Experimental Workflow

Caption: A workflow for elucidating the mechanism of action.

Conclusion

While the specific mechanism of action for 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide remains to be empirically determined, its chemical structure strongly suggests activity as an enzyme inhibitor. The most probable targets, based on decades of research into the sulfonamide pharmacophore, are dihydropteroate synthetase in bacteria and human carbonic anhydrases. However, the versatility of this chemical class warrants a broader investigation into other enzyme families. The experimental workflows detailed in this guide provide a robust and logical framework for elucidating the precise molecular targets and therapeutic potential of this compound. This systematic approach, moving from broad screening to specific target validation, is essential for advancing novel chemical entities through the drug discovery and development pipeline.

References

-

M. A. T. Abdel-Rehim, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(44), 62235–62252. [Link]

-

M. C. Aragoni, et al. (2009). 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2663. [Link]

-

A. A. Al-Amiery, et al. (2022). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Molecules, 27(19), 6285. [Link]

-

S. Čikotienė, et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 127–137. [Link]

-

A. A. Al-Amiery, et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 14(1), 1699. [Link]

-

S. K. S. Al-Bayati, et al. (2022). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2022, 1–11. [Link]

-

PubChem. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). 4-Amino-5-methoxy-2-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-. Substance Registry Services. Retrieved February 6, 2026, from [Link]

-

C. T. Supuran. (2008). Therapeutic potential of sulfamides as enzyme inhibitors. Expert Opinion on Therapeutic Patents, 18(1), 51–65. [Link]

- Google Patents. (n.d.). Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them.

-

ResearchGate. (n.d.). Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Structures of sulfonamide derivatives having enzyme inhibition activity. Retrieved February 6, 2026, from [Link]

-

A. U. Rehman, et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1234567. [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 74368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-5-methoxy-2-methylbenzenesulfonamide | C8H12N2O3S | CID 17865896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. WO1993005014A1 - Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies [frontiersin.org]

A Technical Guide to the Research Potential of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide: A Keystone for Novel Therapeutics

This guide provides a comprehensive technical overview of the potential research applications of the novel chemical entity, 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. Directed at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple compound summary. Instead, it lays out a strategic, evidence-based roadmap for investigating its therapeutic promise. We will delve into the scientific rationale for exploring its utility in key therapeutic areas, supported by detailed, field-proven experimental protocols and a robust framework for further medicinal chemistry exploration.

Introduction: The Sulfonamide Scaffold and the Promise of a Novel Derivative

The sulfonamide functional group is a cornerstone of modern medicine, giving rise to a wide array of drugs with diverse biological activities.[1][2] From the foundational discovery of their antibacterial properties to their application as diuretics, anti-inflammatory agents, and carbonic anhydrase inhibitors, sulfonamides have proven to be a remarkably versatile chemical scaffold.[3][4] The compound 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, while not extensively studied, presents a compelling starting point for new drug discovery endeavors. Its structure, featuring a primary aromatic amine, a methoxy group, and an N-methylated sulfonamide, offers unique electronic and steric properties that warrant investigation.

This guide will explore three primary avenues of research for this compound, based on the well-established activities of the broader sulfonamide class: antimicrobial, carbonic anhydrase inhibition, and anti-inflammatory applications. For each area, we will present the underlying scientific rationale and a detailed experimental protocol to facilitate its investigation.

Physicochemical Properties of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

| Property | Predicted Value/Information | Source |

| Molecular Formula | C8H12N2O3S | - |

| Molecular Weight | 216.26 g/mol | - |

| IUPAC Name | 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide | - |

| CAS Number | Not available | - |

| Predicted LogP | 0.8 - 1.5 | - |

| Predicted Solubility | Moderately soluble in organic solvents, slightly soluble in water | - |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 5 | - |

Note: These properties are predicted and should be experimentally verified.

Potential Research Application I: Antimicrobial Activity

Scientific Rationale

The archetypal activity of sulfonamides is their antibacterial effect.[3] They function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[2] Folate is a crucial precursor for the synthesis of nucleic acids and certain amino acids. By blocking its production, sulfonamides act as bacteriostatic agents, halting bacterial growth and replication.[2][5] Given that 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide possesses the core sulfonamide pharmacophore, it is a prime candidate for investigation as a novel antibacterial agent.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase and its inhibition by the test compound.

Materials:

-

Human carbonic anhydrase II (hCA II)

-

4-Nitrophenyl acetate (NPA) as the substrate

-

Tris-HCl buffer (pH 7.4)

-

96-well microtiter plates

-

4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (test compound)

-

Acetazolamide (positive control inhibitor)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of hCA II in Tris-HCl buffer.

-

Prepare a stock solution of NPA in acetonitrile.

-

Prepare serial dilutions of the test compound and acetazolamide in the appropriate solvent.

-

-

Assay Setup:

-

In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

-

Add 20 µL of the test compound or control inhibitor at various concentrations.

-

Add 20 µL of the hCA II solution to each well and incubate for 10 minutes at room temperature.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding 20 µL of the NPA substrate solution to each well.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes.

-

The rate of NPA hydrolysis is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Potential Research Application III: Anti-inflammatory Activity

Scientific Rationale

Certain sulfonamide-containing compounds, such as celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2). [4]COX-2 is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation. [4]Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it reduces the gastrointestinal side effects associated with non-selective NSAIDs. The structural motif of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide shares some features with known COX-2 inhibitors, making it a worthwhile candidate for investigation in this area.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of the test compound to inhibit the peroxidase activity of purified COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Reaction buffer (e.g., Tris-HCl)

-

96-well microtiter plates

-

4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (test compound)

-

Celecoxib (positive control inhibitor)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of COX-2 enzyme in the reaction buffer.

-

Prepare a stock solution of arachidonic acid.

-

Prepare a stock solution of TMPD.

-

Prepare serial dilutions of the test compound and celecoxib.

-

-

Assay Setup:

-

In a 96-well plate, add the reaction buffer, the test compound or control inhibitor, and the COX-2 enzyme.

-

Incubate for 15 minutes at room temperature.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Immediately measure the absorbance at 590 nm every minute for 10-20 minutes.

-

The rate of TMPD oxidation is proportional to the COX-2 activity.

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

A Versatile Scaffold for Medicinal Chemistry

Beyond its potential intrinsic activity in the aforementioned areas, 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide represents a valuable starting point for medicinal chemistry campaigns. The three key functional groups – the primary aromatic amine, the methoxy group, and the N-methylsulfonamide – provide handles for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

-

The Amino Group: Can be acylated, alkylated, or converted to other functional groups to modulate activity and physicochemical properties.

-

The Methoxy Group: Its position on the aromatic ring influences the electronic properties of the molecule. Demethylation or replacement with other alkoxy groups can be explored.

-

The N-methylsulfonamide: The methyl group can be replaced with other alkyl or aryl groups to probe the binding pocket of target enzymes.

Conclusion

While 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is a relatively unexplored molecule, its structural relationship to the broad and pharmacologically successful class of sulfonamides provides a strong rationale for its investigation. This guide has outlined three promising research avenues: antimicrobial, carbonic anhydrase inhibition, and anti-inflammatory applications. The detailed experimental protocols provided offer a clear path for initiating these studies. Furthermore, the compound's chemical structure makes it an attractive scaffold for medicinal chemistry efforts aimed at developing novel and improved therapeutics. It is our hope that this technical guide will serve as a catalyst for further research into the potential of this intriguing molecule.

References

- Adam, Y., & Hagelnur, A. A. (2009). [Information not further specified in search result].

- Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). [Information not further specified in search result].

- Liu, L. Z., et al. (1994). [Information not further specified in search result].

-

Gudžaitė, A., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(12), 3249. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 169682, 4-(2-Aminoethyl)benzenesulfonamide. [Link]

-

International Journal of Frontiers in Chemistry and Pharmacy Research. (2022). Sulfonamide derivatives: Synthesis and applications. [Journal name and volume not specified]. [Link]

-

Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74368, 4-amino-N-methylbenzene-1-sulfonamide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2778131, 4-Amino-N-methylbenzenemethanesulfonamide. [Link]

-

Al-Trawneh, S. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 38(13), 3933-3944. [Link]

-

Wikipedia. Sulfonamide (medicine). [Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

-

U.S. Environmental Protection Agency. Substance Details for Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-. [Link]

Sources

- 1. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccesspub.org [openaccesspub.org]

- 5. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]

Introduction: The Benzenesulfonamide Scaffold as a Cornerstone of Modern Therapeutics

An In-depth Technical Guide and Research Framework for the Evaluation of Novel Benzenesulfonamide Derivatives: A Case Study of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

The benzenesulfonamide moiety is a quintessential example of a "privileged scaffold" in medicinal chemistry. Since the discovery of the antibacterial properties of prontosil in the 1930s, which is metabolized to the active agent sulfanilamide, this structural motif has given rise to a vast and diverse array of therapeutic agents.[1][2] The inherent chemical stability and versatile synthetic accessibility of the sulfonamide group, coupled with its ability to engage in critical hydrogen bonding interactions and act as a transition-state mimetic, has cemented its role in drug discovery. Its applications span from antibacterial and antifungal agents to diuretics, anticonvulsants, anti-inflammatory drugs, and even agents active in the central nervous system.[1][2][3]

This guide focuses on a specific, less-explored derivative, 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide . By dissecting its structural features—the core benzenesulfonamide, a 4-amino group crucial for antibacterial mimicry, a 2-methoxy group that modulates electronic and steric properties, and an N-methyl substitution that alters the sulfonamide's acidity and binding characteristics—we can construct a comprehensive research and development framework. This document serves as a technical guide for researchers, scientists, and drug development professionals on how to approach the synthesis, characterization, and biological evaluation of this and other novel sulfonamide-based compounds.

Part 1: Synthesis and Physicochemical Characterization

The foundation of any drug discovery program is the robust synthesis and thorough characterization of the target molecule. This section outlines a proposed synthetic route and the analytical workflows required to validate the structure and purity of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

Proposed Synthetic Workflow

A plausible and efficient synthesis can be designed starting from commercially available 2-methoxy-4-nitroaniline. The workflow involves protection of the aniline, chlorosulfonation, reaction with methylamine, and a final reduction of the nitro group.

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: Synthesis

-

Step 1: Acetylation: To a solution of 2-methoxy-4-nitroaniline in glacial acetic acid, add acetic anhydride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours. Pour the mixture into ice water to precipitate the product, N-(2-methoxy-4-nitrophenyl)acetamide, which is then filtered, washed, and dried.

-

Step 2: Chlorosulfonation: Add the protected intermediate from Step 1 portion-wise to an excess of chlorosulfonic acid at 0°C. Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC). Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride intermediate. Filter and dry the product.

-

Step 3: Amination: Dissolve the sulfonyl chloride from Step 2 in a suitable solvent like tetrahydrofuran (THF). Cool the solution to 0°C and add an aqueous solution of methylamine dropwise. Stir the reaction for 2-4 hours at room temperature. Remove the solvent under reduced pressure and extract the product into ethyl acetate.

-

Step 4: Reduction and Deprotection: Dissolve the nitro-sulfonamide from Step 3 in ethanol. Add a reducing agent such as iron powder followed by concentrated hydrochloric acid. Reflux the mixture for 4-6 hours. Cool, neutralize with a base (e.g., sodium bicarbonate), and filter. The deprotection of the acetyl group typically occurs under these acidic reduction conditions. Purify the crude product by column chromatography or recrystallization to yield the final compound.

Physicochemical Properties and Analytical Validation

Accurate characterization is critical. The following table summarizes the predicted properties and required analytical tests for the final compound.

| Property / Method | Predicted Value / Expected Outcome | Purpose |

| Molecular Formula | C₈H₁₂N₂O₃S | Fundamental Identity |

| Molecular Weight | 216.26 g/mol [4] | Stoichiometric calculations and mass spectrometry validation |

| XLogP3 | ~1.0 - 1.5 (Predicted) | Estimation of lipophilicity, relevant for permeability and binding |

| pKa (Amino group) | ~3-4 (Predicted) | Determines ionization state at physiological pH |

| pKa (Sulfonamide N-H) | ~9-10 (Predicted) | Influences solubility and target binding interactions |

| High-Performance Liquid Chromatography (HPLC) | Single sharp peak with >95% purity | Purity assessment and quantification |

| Mass Spectrometry (MS) | ESI-MS: [M+H]⁺ at m/z 217.06 | Confirmation of molecular weight and elemental composition |

| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Peaks corresponding to aromatic protons, methoxy protons, N-methyl protons, and amino protons with correct integration and splitting. | Structural elucidation and confirmation |

| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Peaks corresponding to the 8 unique carbon atoms in the molecule. | Confirmation of the carbon skeleton |

Part 2: A Hypothesis-Driven Biological Evaluation Strategy

The structural features of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide suggest several plausible biological activities. A tiered, hypothesis-driven screening approach is the most efficient way to investigate its therapeutic potential.

Hypothesis 1: Antibacterial Activity via Folic Acid Synthesis Inhibition

Causality: The 4-aminobenzenesulfonamide core is a structural analog of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid, a vitamin required for DNA and RNA synthesis.[2][5] By competitively inhibiting DHPS, sulfonamides act as bacteriostatic agents, halting bacterial growth and replication.[2]

Caption: Inhibition of the bacterial folic acid synthesis pathway.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

-

Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

-

Inoculum: Grow bacterial strains (e.g., E. coli, S. aureus) to the mid-logarithmic phase. Adjust the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothesis 2: Carbonic Anhydrase Inhibition

Causality: The unsubstituted sulfonamide group is a powerful zinc-binding pharmacophore that is central to the mechanism of all carbonic anhydrase (CA) inhibitors.[1] These drugs are used to treat glaucoma, epilepsy, and act as diuretics. The sulfonamide nitrogen deprotonates and coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a water/hydroxide molecule and shutting down the enzyme's catalytic activity (the hydration of CO₂). While the N-methylation in our target compound makes it a secondary sulfonamide, which can reduce affinity compared to primary sulfonamides, significant inhibitory activity may still be present and could offer selectivity for different CA isoforms.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

-

Principle: This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed by CA to the yellow-colored p-nitrophenol.

-

Procedure: In a 96-well plate, add Tris-HCl buffer (pH 7.4), a known concentration of purified human carbonic anhydrase (e.g., hCA II), and varying concentrations of the test compound (dissolved in DMSO).

-

Incubation: Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature to allow for binding.

-

Reaction Initiation: Start the reaction by adding the substrate, p-NPA.

-

Measurement: Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation for Biological Screening

Quantitative data from initial screenings should be summarized for clear comparison.

| Compound | Target Organism/Enzyme | Assay Type | Result (MIC / IC₅₀) |

| 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide | E. coli | Broth Microdilution | e.g., 64 µg/mL |

| 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide | S. aureus | Broth Microdilution | e.g., >128 µg/mL |

| 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide | Human Carbonic Anhydrase II | p-NPA Hydrolysis | e.g., 250 nM |

| Sulfanilamide (Control) | E. coli | Broth Microdilution | e.g., 32 µg/mL |

| Acetazolamide (Control) | Human Carbonic Anhydrase II | p-NPA Hydrolysis | e.g., 12 nM |

Part 3: Structure-Activity Relationships (SAR) and Lead Optimization

The initial screening results provide a starting point for lead optimization. Understanding how each substituent contributes to the molecule's activity, selectivity, and pharmacokinetic profile is key to designing improved analogs.

-

4-Amino Group: This group is paramount for PABA mimicry and antibacterial action. It can be temporarily masked (prodrug strategy) to improve solubility or permeability, but its presence is likely essential for the DHPS inhibitory mechanism.

-

2-Methoxy Group: This electron-donating group influences the electronics of the aromatic ring and the pKa of the 4-amino group. Its steric bulk can dictate the orientation of the molecule within a binding pocket, potentially enhancing selectivity for one target over another. Replacing it with other groups (e.g., -H, -Cl, -CH₃) can probe the importance of steric and electronic effects.

-

N-Methyl Group: This transforms the sulfonamide from primary to secondary. This change can drastically affect binding affinity for CAs and may alter metabolic stability and cell permeability. Exploring other N-substituents (e.g., -H, -Ethyl, -Cyclopropyl) is a classic medicinal chemistry strategy to fine-tune activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: Key sites for medicinal chemistry optimization.

Conclusion

While 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide may not be a widely documented compound, its structure serves as an excellent model for illustrating the systematic process of modern drug discovery. By leveraging established knowledge of the versatile benzenesulfonamide scaffold, we have outlined a complete, hypothesis-driven framework for its synthesis, characterization, and biological evaluation. This guide demonstrates that the true value of a novel compound lies not just in its known properties, but in its potential to be explored through rigorous, logical, and creative scientific inquiry. The principles and protocols detailed herein provide a robust roadmap for researchers aiming to unlock the therapeutic potential of new chemical entities in this important structural class.

References

- Patsnap Synapse. (2024). What is the mechanism of Para-Toluenesulfonamide?

- National Center for Biotechnology Information. (n.d.). 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. PubChem.

- Zalubovskis, R., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(9), 15858-15880.

-

National Center for Biotechnology Information. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. PubChem. Retrieved from [Link]

- Akerman, K., et al. (2007). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4565.

-

National Center for Biotechnology Information. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. PubChem. Retrieved from [Link]

- Haque, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(14), 8315-8331.

-

National Center for Biotechnology Information. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-5-methoxy-2-methylbenzenesulfonamide. PubChem. Retrieved from [Link]

-

Ghorab, M. M., et al. (2022). Current development in sulfonamide derivatives to enable CNS-drug discovery. Expert Opinion on Drug Discovery, 17(10), 1149-1169. Retrieved from [Link]

Sources

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Amino-5-methoxy-2-methylbenzenesulfonamide | C8H12N2O3S | CID 17865896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Para-Toluenesulfonamide? [synapse.patsnap.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a candidate molecule from laboratory synthesis to a viable therapeutic agent is critically dependent on a thorough understanding of its physicochemical properties. These parameters, including solubility, lipophilicity, and ionization state (pKa), are the primary determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For a molecule such as 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, a member of the sulfonamide class of compounds known for their diverse pharmacological activities, a precise characterization of these properties is paramount.[1] This guide will detail the necessary steps to synthesize and empirically determine these critical attributes.

Molecular Structure and Identification

A clear definition of the molecular structure is the foundational step for any physicochemical analysis. The structural attributes of the target molecule, including hydrogen bond donors and acceptors, and rotatable bonds, will influence its interactions with biological systems.

IUPAC Name: 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Molecular Formula: C₈H₁₂N₂O₃S

Molecular Weight: 216.26 g/mol

Chemical Structure:

Caption: 2D structure of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

Proposed Synthesis Pathway

A logical first step in the characterization of a novel compound is its synthesis. Based on established synthetic routes for analogous sulfonamides, a plausible pathway for the synthesis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is proposed below.[2]

Caption: Proposed synthesis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

Protocol Justification:

-

Diazotization and Sandmeyer Reaction: The initial conversion of the amino group of 2-methoxy-4-nitroaniline to a sulfonyl chloride is a well-established and reliable method. The diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst provides a direct route to the key intermediate.

-

Amination: The subsequent reaction of the sulfonyl chloride with methylamine is a standard method for the formation of N-substituted sulfonamides. The choice of methylamine directly installs the required N-methyl group.

-

Nitro Group Reduction: The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation or reduction with metals in acidic media are common and effective methods for this transformation, yielding the target compound.

Core Physicochemical Properties and Their Determination

The following sections detail the key physicochemical properties of interest and the standard, validated protocols for their experimental determination.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline product is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Causality Behind Experimental Choice: This method is chosen for its simplicity, accuracy for crystalline solids, and the small amount of sample required. A sharp melting point range is indicative of high purity.

Solubility

Aqueous solubility is a critical parameter for oral drug absorption.

Experimental Protocol: Equilibrium Shake-Flask Method

-

Sample Preparation: An excess amount of the compound is added to a known volume of purified water (and relevant buffers, e.g., pH 7.4 phosphate-buffered saline) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (typically 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered or centrifuged to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choice: The shake-flask method is considered the "gold standard" for solubility determination due to its direct measurement of thermodynamic equilibrium solubility.

Lipophilicity (LogP/LogD)

Lipophilicity, the partitioning of a compound between an aqueous and a lipid phase, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule, or the distribution coefficient (LogD) at a specific pH.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

-

Phase Preparation: n-Octanol and phosphate-buffered saline (PBS) at pH 7.4 are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). A known volume of the second phase is added.

-

Equilibration: The mixture is shaken vigorously to allow for partitioning and then centrifuged to ensure complete phase separation.

-

Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined by HPLC-UV.

-

Calculation: LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality Behind Experimental Choice: The n-octanol/water partition system is a widely accepted model for biological membranes. Determining LogD at a physiological pH of 7.4 provides a more relevant measure of a compound's lipophilicity in the body than LogP.

Ionization Constant (pKa)

The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. For a sulfonamide, the sulfonamide proton is acidic, and the aromatic amino group is basic.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A known concentration of the compound is dissolved in water or a co-solvent system if solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

-

Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve.

Causality Behind Experimental Choice: Potentiometric titration is a direct and accurate method for determining pKa values. It provides a complete profile of the ionization behavior of the molecule over a range of pH values. Theoretical pKa values for sulfonamides are often in the range of 7-10.[3][4]

Expected Physicochemical Profile and Data from Related Molecules

While experimental data for 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is not available, we can infer an expected profile based on the properties of structurally similar sulfonamides. The following table presents computed and experimental data for related compounds to provide a contextual baseline.

| Property | 4-amino-N-methylbenzene-1-sulfonamide[5] | 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide[6] | Expected Range for 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide |

| CAS Number | 1709-52-0 | 19837-74-2 | Not available |

| Molecular Formula | C₇H₁₀N₂O₂S | C₁₃H₁₄N₂O₃S | C₈H₁₂N₂O₃S |

| Molecular Weight | 186.23 g/mol | 278.33 g/mol | 216.26 g/mol |

| Melting Point | Not available | ~250-252 °C[2] | Likely a crystalline solid with a defined melting point |

| LogP (calculated) | 0[5] | 1.5[6] | 0.5 - 1.5 |

| pKa (acidic) | Not available | Experimentally determined[6] | 8 - 10 |

| pKa (basic) | Not available | Not available | 2 - 4 |

Note: The "Expected Range" is an estimation based on the influence of the additional methoxy group and should be confirmed by empirical measurement.

Spectroscopic Characterization

Upon successful synthesis, the identity and purity of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide must be confirmed using a suite of spectroscopic techniques.

Workflow for Spectroscopic Analysis: